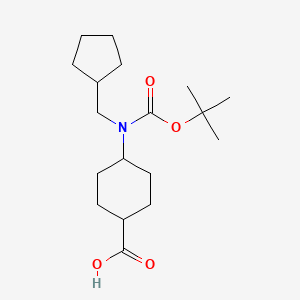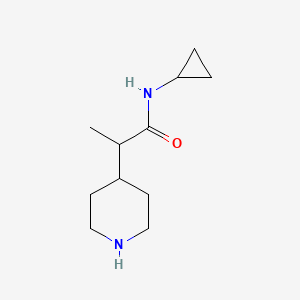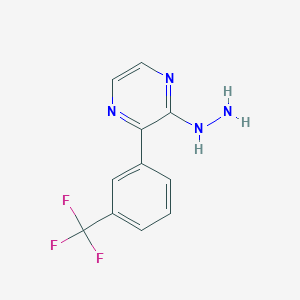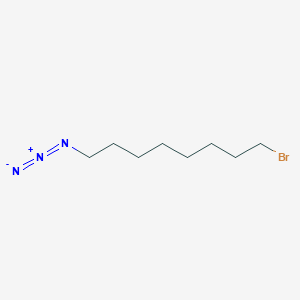
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane is a fluorinated organic compound with the molecular formula C16H7F9. It is characterized by the presence of nine fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of the broader class of perfluorinated compounds, known for their stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane typically involves the fluorination of hexadecane. One common method is the electrochemical fluorination (ECF) process, where hexadecane is subjected to fluorine gas in the presence of an electrolyte, such as hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves maintaining a specific temperature and pressure, as well as using high-purity fluorine gas to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, phenoxides, and enolates. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a fluorinated amine derivative, while reaction with a phenoxide can yield a fluorinated ether.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and processes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique properties can enhance the stability and efficacy of pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are used in coatings, lubricants, and other applications requiring chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound’s high electronegativity and stability allow it to interact with various molecular pathways, influencing chemical reactions and biological processes.
Comparación Con Compuestos Similares
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
- 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Uniqueness: 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a higher degree of stability and resistance to chemical degradation, making it particularly valuable in applications requiring long-term stability and performance.
Propiedades
Número CAS |
106873-68-1 |
|---|---|
Fórmula molecular |
F(CF2)4(CH2)12H C16H25F9 |
Peso molecular |
388.35 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4-nonafluorohexadecane |
InChI |
InChI=1S/C16H25F9/c1-2-3-4-5-6-7-8-9-10-11-12-13(17,18)14(19,20)15(21,22)16(23,24)25/h2-12H2,1H3 |
Clave InChI |
PEUFNQDFGAXIBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B12078986.png)


![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)




![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)





